molecular formula C12H14N2O B2586625 N-propyl-1H-indole-3-carboxamide CAS No. 1035796-98-5

N-propyl-1H-indole-3-carboxamide

Cat. No.: B2586625
CAS No.: 1035796-98-5
M. Wt: 202.257
InChI Key: BPKMYADCNZBWEH-UHFFFAOYSA-N
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Description

N-propyl-1H-indole-3-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic organic compounds. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the carboxamide group at the 3-position of the indole ring enhances its ability to form hydrogen bonds, making it a valuable scaffold in drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-1H-indole-3-carboxamide typically involves the reaction of indole-3-carboxylic acid with propylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group, facilitating its reaction with the amine to form the carboxamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-propyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-propyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets, primarily through hydrogen bonding. The carboxamide group can form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biological pathways, making it a valuable compound in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-propyl-1H-indole-3-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the propyl group can affect its lipophilicity and ability to interact with biological targets, making it distinct from other indole derivatives .

Properties

IUPAC Name

N-propyl-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-7-13-12(15)10-8-14-11-6-4-3-5-9(10)11/h3-6,8,14H,2,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKMYADCNZBWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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